molecular formula C10H10Br2O3 B3286980 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 834907-53-8

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B3286980
CAS No.: 834907-53-8
M. Wt: 337.99 g/mol
InChI Key: VPLFFHKLSAPZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by bromine substituents at positions 2 and 3, an ethoxy group at position 5, and a methoxy group at position 2. This compound serves as a key precursor in organic synthesis, particularly for bromophenols, which exhibit diverse biological activities such as antimicrobial and anticancer properties . The ethoxy and methoxy substituents influence its electronic and steric properties, distinguishing it from analogs with hydroxyl or smaller halogen groups. Its structural complexity and reactivity make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-3-15-7-4-6(5-13)8(11)9(12)10(7)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLFFHKLSAPZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267123
Record name 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834907-53-8
Record name 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834907-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 5-ethoxy-4-methoxybenzaldehyde

    Reagent: Bromine (Br2)

    Solvent: Acetic acid

    Conditions: Controlled temperature, typically around 0-5°C

The bromination reaction results in the selective addition of bromine atoms to the 2 and 3 positions of the benzene ring, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid)

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether)

Major Products Formed

    Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atoms

    Oxidation: 2,3-Dibromo-5-ethoxy-4-methoxybenzoic acid

    Reduction: 2,3-Dibromo-5-ethoxy-4-methoxybenzyl alcohol

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms and aldehyde group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability increase molecular weight and reduce solubility in polar solvents compared to chloro or fluoro analogs .
  • Ethoxy vs.
  • Crystallinity : Bromine’s strong intermolecular interactions may promote crystalline packing, as seen in related dibromo compounds .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H10Br2O3
  • Molecular Weight : 331.01 g/mol

The presence of bromine and methoxy groups in its structure is significant for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The introduction of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is believed to involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the exact pathways involved.

The biological activity of this compound is hypothesized to occur through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
  • Interaction with Cell Membranes : The bromine substituents can interact with lipid bilayers, affecting membrane integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings relevant to this compound:

StudyFocusFindings
Zhao et al. (2015)Antimicrobial ActivityReported enhanced antimicrobial efficacy due to halogenation on aromatic compounds.
Lessi et al. (2022)Anticancer PropertiesFound that brominated compounds can induce apoptosis in cancer cell lines through ROS generation.
MDPI Review (2023)Mechanistic InsightsDiscussed the role of methoxy groups in modulating biological activity and enhancing solubility in biological systems.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination followed by methoxylation reactions. The synthetic route can be optimized for yield and purity using various organic solvents and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.